4-Hydroxypyroglutamic acid methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJQBJHYKVHRIS-WUCPZUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(C(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxypyroglutamic Acid Methyl Ester and Its Stereoisomers
Total Synthesis Approaches
Total synthesis provides the flexibility to construct the 4-hydroxypyroglutamic acid scaffold from fundamental, often achiral, precursors. These methods are crucial for accessing all possible stereoisomers, which may not be readily available from natural sources.
Multistep Synthetic Pathways from Achiral Precursors
The construction of the chiral pyrrolidinone ring of 4-hydroxypyroglutamic acid from achiral starting materials necessitates the introduction and control of multiple stereocenters. One notable strategy involves the synthesis of a racemic intermediate followed by resolution, or a diastereoselective reaction that sets the stage for the desired stereochemistry.
A representative approach can commence from achiral substrates to form a key intermediate, such as a substituted glutamic acid derivative, which can then be cyclized. For instance, a racemic 4-hydroxyglutamic acid derivative can be synthesized and subsequently resolved to furnish the enantiomerically pure lactone, a direct precursor to the target molecule.
In one example, the synthesis of a 2-formylpyrrole alkaloid utilized (2S,4S)-4-hydroxyglutamic acid lactone as a key intermediate. frontiersin.org This lactone was prepared from an achiral substrate where the stereocenters were introduced via a crystallization-induced diastereomer transformation, showcasing a powerful method for stereocontrol from an achiral starting point. frontiersin.org
Enantioselective and Diastereoselective Synthesis Strategies
Modern synthetic chemistry offers powerful tools to control stereochemistry during a reaction, thereby avoiding the need for classical resolution of racemic mixtures. Enantioselective and diastereoselective syntheses of 4-hydroxypyroglutamic acid derivatives often employ chiral catalysts or reagents to induce the formation of one stereoisomer over others.
For example, diastereoselective reactions can be achieved by utilizing the inherent stereochemistry of a starting material to direct the formation of new stereocenters. In the synthesis of kainoid analogues, the stereocenters of trans-4-hydroxy-L-proline were used to control the stereochemical outcome of subsequent reactions.
Enantioselective approaches often involve the use of a chiral catalyst to convert a prochiral substrate into a chiral product. These methods are highly sought after for their efficiency and atom economy.
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of one or more reactions. After serving their purpose, these auxiliaries can be removed and often recycled. A variety of chiral auxiliaries have been employed in the synthesis of pyrrolidine (B122466) derivatives, including those based on oxazolidinones and pseudoephedrine.
The general principle involves attaching the chiral auxiliary to an achiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. For instance, Evans oxazolidinone auxiliaries are well-known for their ability to direct stereoselective alkylation and aldol (B89426) reactions. While specific examples for the direct synthesis of 4-hydroxypyroglutamic acid methyl ester using this method are not extensively detailed in the provided results, the principle is widely applicable to the synthesis of substituted carbonyl compounds.
| Chiral Auxiliary Type | Common Examples | Application in Asymmetric Synthesis |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone, (R)-4-Phenyl-2-oxazolidinone | Asymmetric alkylations, aldol reactions, and Michael additions. |
| Pseudoephedrine/Pseudoephenamine | (+)-(1S,2S)-Pseudoephedrine, (-)-(1S,2S)-Pseudoephenamine | Diastereoselective alkylation reactions to form enantiomerically enriched carboxylic acids and their derivatives. |
| Camphorsultam | (1S)-(-)-2,10-Camphorsultam | Asymmetric Diels-Alder reactions, aldol reactions, and Michael additions. |
This table presents common chiral auxiliaries and their general applications in asymmetric synthesis.
Asymmetric Catalysis in Synthesis (Organocatalysis, Metal-Catalyzed)
Asymmetric catalysis is a powerful strategy for the synthesis of chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. This field is broadly divided into organocatalysis and metal-catalyzed reactions.
Organocatalysis utilizes small, chiral organic molecules as catalysts. Proline and its derivatives are prominent organocatalysts that have been successfully used in a variety of asymmetric transformations, including aldol and Michael reactions. The formation of an enamine intermediate with a carbonyl compound is a key step in many proline-catalyzed reactions, which then reacts with an electrophile in a stereocontrolled manner. While a direct application to this compound is not explicitly detailed, the principles of proline catalysis are applicable to the asymmetric functionalization of carbonyl compounds that could serve as precursors.
Metal-Catalyzed Asymmetric Synthesis employs a chiral ligand coordinated to a metal center to create a chiral catalytic environment. A wide range of metals and ligands have been developed for various transformations. For example, chiral N,N'-dioxide-metal complexes have been used in catalytic asymmetric cycloadditions to construct chiral carbo- and heterocycles. semanticscholar.org Furthermore, chiral hydroxamic acids have been explored as ligands in metal-catalyzed asymmetric epoxidations, which can be a key step in introducing the hydroxyl group with the correct stereochemistry. nih.govresearchgate.netmdpi.com For instance, vanadium complexes with chiral bis-hydroxamic acid ligands have shown high activity and stereoselectivity in the epoxidation of allylic and homoallylic alcohols. nih.gov
Semisynthesis from Natural Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. Semisynthesis leverages these readily available chiral molecules as starting materials, providing a more direct and often more efficient route to complex chiral targets compared to total synthesis from achiral precursors.
Derivation from Natural Amino Acids and Related Chiral Substrates
A highly efficient and widely used method for the synthesis of this compound and its stereoisomers is the derivatization of natural amino acids, particularly hydroxyproline (B1673980). Both cis- and trans-4-hydroxyproline are commercially available in enantiomerically pure forms and serve as excellent starting materials.
A common synthetic sequence involves the protection of the amine and carboxylic acid functionalities of hydroxyproline, followed by oxidation of the C5 carbon to form the pyroglutamate (B8496135) ring. The stereochemistry at the C4 position is retained from the starting hydroxyproline.
One well-established method involves the RuO₂/NaIO₄ oxidation of N-Boc protected 4-hydroxyproline (B1632879) methyl ester derivatives. This reaction efficiently converts the pyrrolidine ring of hydroxyproline into the pyroglutamate lactam. The stereochemistry of the hydroxyl group can be controlled by starting with either cis- or trans-4-hydroxyproline, or by inverting the stereocenter through a Mitsunobu reaction.
The following table outlines a typical synthetic sequence starting from trans-4-hydroxy-L-proline:
| Step | Reaction | Reagents | Product |
| 1 | Esterification and N-protection | 1. MeOH, SOCl₂; 2. (Boc)₂O, Et₃N | N-Boc-trans-4-hydroxy-L-proline methyl ester |
| 2 | O-protection | TBDMSCl, imidazole | N-Boc-O-TBDMS-trans-4-hydroxy-L-proline methyl ester |
| 3 | Oxidation | RuO₂(cat.), NaIO₄ | N-Boc-O-TBDMS-4-hydroxy-L-pyroglutamic acid methyl ester |
| 4 | Deprotection | TBAF | N-Boc-4-hydroxy-L-pyroglutamic acid methyl ester |
This table illustrates a representative semisynthetic route from trans-4-hydroxy-L-proline.
This semisynthetic approach is highly advantageous due to the ready availability of the chiral starting material and the high stereocontrol throughout the synthetic sequence.
Green Chemistry Principles in Synthetic Strategies
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which promotes the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.
Solvent-Free and Aqueous Media Reactions
A primary goal of green chemistry is to minimize the use of volatile and hazardous organic solvents. Research into the synthesis of pyroglutamic acid derivatives has explored alternative reaction media.
Aqueous Biphasic Systems: One of the most efficient methods for converting protected 4-hydroxyproline derivatives into the corresponding 4-hydroxypyroglutamates involves an oxidation step. This key transformation can be performed in a biphasic system of ethyl acetate (B1210297) and water. nih.govresearchgate.net This approach, using a catalytic amount of ruthenium(IV) oxide (RuO₂) with a stoichiometric amount of sodium periodate (B1199274) (NaIO₄), allows for easy separation of the product from the aqueous phase containing the inorganic byproducts, reducing the reliance on large volumes of organic solvents for extraction and purification. researchgate.net
Solvent-Free Reactions: While not yet documented specifically for this compound, the principle of solvent-free synthesis has been successfully applied to related compounds. For example, a patented method describes the synthesis of L-pyroglutamine by heating L-glutamic acid and urea (B33335) together without any solvent. ugent.be This process highlights the potential for developing similar solvent-free cyclization and derivatization methods for other pyroglutamates, which would significantly improve the environmental footprint of the synthesis.
Atom-Economy and Step-Economy Considerations
Green chemistry also emphasizes the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product (atom economy) and the total number of synthetic steps (step economy).
Atom Economy: This metric, expressed as a percentage, provides a measure of how much reactant material ends up in the desired product. youtube.com Addition reactions are considered 100% atom-economical, while substitution and elimination reactions generate byproducts, lowering their atom economy. orgsyn.org In syntheses starting from 4-hydroxyproline, steps involving protecting groups (like Boc-protection) and their subsequent removal are inherently atom-inefficient as the protecting groups are discarded as waste. Future synthetic designs should aim to minimize or eliminate the use of protecting groups.
Development of Sustainable Catalytic Systems
The use of catalysts is a cornerstone of green chemistry, as they can enable reactions to proceed with higher efficiency and selectivity under milder conditions.
Recyclable Heterogeneous Catalysts: The RuO₂/NaIO₄ system used for oxidizing hydroxyproline derivatives is an example of a catalytic process. nih.govresearchgate.net Although ruthenium is a precious metal, using it in catalytic amounts is preferable to stoichiometric reagents. The development of immobilized or heterogeneous versions of such catalysts could allow for their recovery and reuse, further enhancing the sustainability of the process.
Biocatalysts: As discussed in section 2.2.2, enzymes are highly efficient and selective catalysts that operate under mild conditions (neutral pH, room temperature) in aqueous environments. Their biodegradability and origin from renewable resources make them an ideal choice for sustainable synthesis. Expanding the toolbox of enzymes capable of acting on pyroglutamate precursors will be a key driver for developing greener synthetic routes.
Flow Chemistry and Continuous Processing Applications in Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater potential for automation and scalability.
While specific reports on the continuous flow synthesis of this compound are limited, the synthesis of γ-lactams (the core structure of pyroglutamates) in flow has been reported. The general workflow involves optimizing reaction conditions in batch and then transferring the process to a flow reactor.
A potential flow process for synthesizing a 4-hydroxypyroglutamate precursor could involve:
Pumping: Reactants, such as a protected 4-hydroxyproline methyl ester and an oxidizing agent solution, are pumped from separate reservoirs.
Mixing: The streams converge at a T-mixer, ensuring rapid and efficient mixing.
Reaction: The mixture flows through a heated or cooled reactor coil for a specific residence time, allowing the reaction to proceed to completion.
Quenching/Work-up: The product stream can be continuously mixed with a quenching solution before collection or directed to an in-line separation module.
This approach could be particularly beneficial for the oxidation step, which can be exothermic, allowing for precise temperature control and improved safety. Furthermore, integrating purification steps, such as continuous liquid-liquid extraction or chromatography, could lead to a fully automated and highly efficient manufacturing process for this compound and its derivatives.
Derivatization and Structural Modification Strategies of 4 Hydroxypyroglutamic Acid Methyl Ester
Functionalization at the Hydroxyl Group
The secondary hydroxyl group at the C4 position of the pyroglutamate (B8496135) ring is a prime site for introducing molecular diversity. Its reactivity allows for a range of transformations, including etherification, esterification, oxidation, and carbon-carbon bond formation.
Etherification and Esterification Reactions
Protection of the hydroxyl group through etherification or esterification is a common initial step in the multi-step synthesis of more complex molecules. This strategy prevents unwanted side reactions in subsequent synthetic steps. Silyl ethers are particularly common due to their ease of introduction and selective removal under mild conditions.
For instance, the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) group to yield (4R)-N-tBoc-cis-4-(tert-butyldimethylsilyloxy)-D-proline methyl ester. Another commonly used protecting group is the triisopropylsilyl (TIPS) group, which is known for its stability under acidic and hydrolytic conditions.
Acetates are also utilized as protecting groups. The acetate (B1210297) of methyl N-Boc-4-hydroxyprolinate can be used as a precursor for the synthesis of protected 4-hydroxypyroglutamates.
| Reaction | Reagent | Product | Reference |
| Silylation | tert-butyldimethylsilyl chloride (TBDMSCl) | 4-(tert-butyldimethylsilyloxy)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |
| Silylation | Triisopropylsilyl chloride (TIPSCl) | N-tert-butyloxycarbonyl-O-TIPS-4-hydroxypyroglutamic acid methyl ester | researchgate.net |
| Acetylation | Acetic anhydride | N-Boc-4-acetoxyproline methyl ester | beilstein-journals.org |
Oxidation Reactions and Subsequent Transformations
Oxidation of the hydroxyl group to a ketone opens up a new set of possibilities for further functionalization. The resulting 4-oxopyroglutamate is a key intermediate for the synthesis of various substituted pyroglutamic acid derivatives.
A widely employed method for this oxidation is the use of ruthenium(IV) oxide (RuO₂) in the presence of a co-oxidant like sodium periodate (B1199274) (NaIO₄). This reaction can be performed on N-protected 4-hydroxyproline (B1632879) methyl esters to yield the corresponding N-protected 4-oxopyroglutamic acid derivatives in high yields. For example, N-Boc-4-silyloxy and 4-acetoxy proline methyl esters have been successfully oxidized using a RuO₂/NaIO₄ system under biphasic conditions (ethyl acetate/water).
The resulting ketone can then undergo various transformations. For example, it can serve as an electrophile in reactions with nucleophiles to introduce new substituents at the C4 position.
| Substrate | Oxidizing Agent | Product | Yield | Reference |
| N-Boc-4-silyloxy proline methyl ester | RuO₂/NaIO₄ | N-Boc-4-silyloxy pyroglutamic acid derivative | High | |
| N-Boc-4-acetoxy proline methyl ester | RuO₂/NaIO₄ | N-Boc-4-acetoxy pyroglutamic acid derivative | High | |
| N-tert-butyloxycarbonyl (Boc) and O-TIPS protected trans-4-hydroxy-L-proline methyl ester | RuO₄ (from RuCl₃·xH₂O and NaIO₄) | N-Boc-O-TIPS-pyroglutamic acid | Not specified | researchgate.net |
Carbon-Carbon Bond Formation at the Hydroxyl Position
Direct displacement of the hydroxyl group to form a carbon-carbon bond is a challenging transformation. A more common strategy involves the oxidation of the hydroxyl group to a ketone, followed by the addition of a carbon nucleophile.
An alternative approach is the alkylation of a protected 4-hydroxypyroglutamic acid derivative. For instance, (4R)-N-tert-butoxycarbonyl (tBoc)-4-tert-butyldimethylsilyoxy-D-pyroglutamic acid methyl ester has been successfully alkylated with tert-butyl 3-(bromomethyl)-1H-indole-1-carboxylate. This reaction proceeds with regioselectivity and stereoselectivity at the C4 position, leading to the formation of a tetra-substituted carbon center. This strategy has been instrumental in the synthesis of (2R,4R)-monatin, a naturally occurring sweet amino acid.
Modifications at the Methyl Ester Moiety
The methyl ester group provides another handle for the derivatization of 4-hydroxypyroglutamic acid methyl ester. It can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to a primary alcohol.
Hydrolysis and Amidation Reactions
Hydrolysis of the methyl ester to the free carboxylic acid is a fundamental transformation that allows for subsequent amide bond formation or other modifications at the carboxyl group. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran and water. reddit.com The resulting carboxylate can then be protonated to yield the carboxylic acid.
The carboxylic acid can then be coupled with various amines to form amides. This amidation is a key step in the synthesis of peptide derivatives. For example, the synthesis of a dipeptide derivative has been achieved by coupling the amino acid glycine tert-butyl ester.
| Reaction | Reagents | Product |
| Hydrolysis | LiOH, THF/H₂O | 4-Hydroxypyroglutamic acid |
| Amidation | Glycine tert-butyl ester, coupling agents | 4-Hydroxypyroglutamyl-glycine tert-butyl ester |
Reduction to Alcohols and Further Derivatives
Reduction of the methyl ester to the corresponding primary alcohol provides a different type of functional group for further derivatization. This transformation can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). The resulting hydroxymethylpyrrolidinone can then be used in a variety of synthetic applications, including the synthesis of bicyclic lactams which serve as constrained amino acid analogues.
While specific examples for the reduction of this compound are not prevalent in the reviewed literature, this is a standard and predictable transformation in organic synthesis. The resulting alcohol could be further functionalized, for example, through oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution.
Transesterification Processes
Transesterification of this compound involves the exchange of the methyl group of the ester with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by acids, bases, or enzymes. While specific literature on the transesterification of this compound is not extensively detailed, the principles can be inferred from processes involving similar structures like pyroglutamic acid and other amino acid esters.
Chemical Transesterification:
Acid-catalyzed transesterification typically employs a mineral acid, such as hydrochloric acid or sulfuric acid, in the presence of an excess of the desired alcohol, which also serves as the solvent. The reaction proceeds by protonation of the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the alcohol.
Base-catalyzed transesterification, often using an alkoxide corresponding to the desired alcohol, is generally faster than the acid-catalyzed process. The reaction mechanism involves the nucleophilic attack of the alkoxide on the ester carbonyl, forming a tetrahedral intermediate which then collapses to yield the new ester and the methoxide ion.
Enzymatic Transesterification:
Enzymatic methods for transesterification offer the advantages of high selectivity and mild reaction conditions. Lipases are commonly employed for this purpose. For instance, lipases such as Candida antarctica lipase B have been successfully used for the alcoholysis of pyroglutamic acid alkyl esters to synthesize derivatives like dodecyl pyroglutamate. This suggests that similar enzymatic approaches could be applied to this compound for the synthesis of a variety of its ester analogues.
The table below summarizes potential catalysts for the transesterification of this compound.
| Catalyst Type | Specific Examples | Reaction Conditions |
| Acid | HCl, H₂SO₄ | Excess alcohol, elevated temperatures |
| Base | Sodium methoxide, Potassium hydroxide | Anhydrous alcohol, room or elevated temperatures |
| Enzyme | Candida antarctica lipase B | Organic solvent, mild temperatures |
Pyrrolidone Ring System Modifications
Stereochemical Inversion Strategies
The stereochemistry at the C4 position of the pyrrolidone ring, bearing the hydroxyl group, is crucial for the biological activity of many derivatives. The inversion of this stereocenter from the naturally occurring trans configuration to the cis configuration is a key synthetic transformation. The Mitsunobu reaction is a powerful and widely used method to achieve this inversion with high stereospecificity. acs.orgacs.org
The Mitsunobu reaction involves the activation of the hydroxyl group with a reagent system, typically a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate), followed by nucleophilic substitution with inversion of configuration. acs.org A common nucleophile used in this context is a carboxylic acid, such as benzoic acid or p-nitrobenzoic acid, which results in the formation of an ester. Subsequent hydrolysis of this ester yields the inverted alcohol. acs.orgacs.org
For example, N-protected trans-4-hydroxyproline methyl ester can be converted to its cis diastereomer through a Mitsunobu reaction with benzoic acid, followed by hydrolysis of the resulting benzoate ester. acs.org This strategy allows for the synthesis of both cis- and trans-4-hydroxypyroglutamic acid derivatives, providing access to a wider range of stereochemically diverse compounds for further studies.
The efficiency of the Mitsunobu reaction for stereochemical inversion is highlighted in the following table, showcasing typical reagents and outcomes.
| Starting Material | Reagents | Nucleophile | Product |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | PPh₃, DIAD | p-Nitrobenzoic acid | N-Boc-cis-4-(p-nitrobenzoyloxy)-L-proline methyl ester |
| N-Cbz-trans-4-hydroxy-L-proline methyl ester | PPh₃, DEAD | Benzoic acid | N-Cbz-cis-4-(benzoyloxy)-L-proline methyl ester |
Introduction of Additional Functionalities onto the Ring System
The pyrrolidone ring of this compound can be functionalized to introduce a variety of substituents, thereby modulating its physicochemical and biological properties. The hydroxyl group at the C4 position serves as a convenient handle for such modifications.
Oxidation: The secondary alcohol at the C4 position can be oxidized to a ketone, yielding a 4-oxopyroglutamic acid derivative. This transformation can be achieved using various oxidizing agents, such as Jones reagent (chromium trioxide in sulfuric acid and acetone). nih.gov The resulting ketone is a versatile intermediate that can undergo further reactions, such as reductive amination or aldol (B89426) condensations, to introduce diverse functionalities.
Halogenation: Fluorine and chlorine atoms can be introduced at the C4 position, often with inversion of stereochemistry, by nucleophilic substitution of a suitable leaving group. For instance, treatment of an N-protected trans-4-hydroxyproline derivative with deoxyfluorination reagents like morpholinosulfur trifluoride can yield the corresponding cis-4-fluoroproline derivative. acs.org Similarly, chlorination can be achieved using reagents like thionyl chloride. These halogenated analogues are valuable for probing steric and electronic interactions in biological systems.
Ether and Ester Formation: The hydroxyl group can be readily converted into ethers and esters. For example, etherification can be performed using alkyl halides under basic conditions. Esterification with various carboxylic acids or their derivatives can be used to introduce a wide array of functional groups, which can influence properties such as lipophilicity and cell permeability. acs.org
The following table provides examples of functionalization reactions on the 4-hydroxyproline scaffold.
| Reaction Type | Reagent(s) | Functional Group Introduced |
| Oxidation | Jones Reagent | Ketone |
| Fluorination | Morpholinosulfur trifluoride | Fluorine |
| Esterification | p-Nitrobenzoyl chloride | p-Nitrobenzoate |
Heterocyclic Ring Annulation and Expansion
The pyrrolidone scaffold of this compound can be used as a template for the construction of more complex polycyclic systems through ring annulation and expansion reactions. These modifications can lead to novel molecular architectures with unique biological activities.
Ring Annulation: Annulation reactions involve the formation of a new ring fused to the existing pyrrolidone ring. For example, bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid have been utilized as catalysts in various annulation reactions, such as [3+2], [3+3], and [3+4] cycloadditions. researchgate.netnih.gov These reactions allow for the construction of diverse heterocyclic systems fused to the pyroglutamic acid core. While these examples use pyroglutamic acid itself, similar strategies could be adapted for this compound, with the hydroxyl group potentially directing or participating in the annulation process.
A notable related transformation is the ring-opening polymerization (ROP) of N-carboxyanhydrides derived from hydroxyproline (B1673980). chemrxiv.org This process leads to the formation of poly(hydroxyproline), a synthetic analogue of collagen. While not a ring expansion of the monomeric unit in the traditional sense, it represents a significant modification of the pyrrolidone ring system to create a macromolecular structure.
Synthesis of Analogues and Prodrug Structures for Chemical Biology Studies
The synthesis of analogues and prodrugs of this compound is a key strategy in chemical biology for investigating biological processes and for the development of new therapeutic agents. Modifications to the core structure can alter its binding affinity to target proteins, improve its pharmacokinetic properties, or introduce functionalities for probing biological systems.
A variety of analogues of L-pyroglutamic acid have been synthesized and evaluated for their biological activities, including antifungal, neuritogenic, antibacterial, and anti-inflammatory properties. nih.gov These studies demonstrate that modifications to the ester group and other parts of the molecule can lead to potent and selective bioactive compounds. For instance, certain L-pyroglutamic acid esters have shown significant antifungal activity against Phytophthora infestans. nih.gov
The 4-hydroxyproline scaffold, from which 4-hydroxypyroglutamic acid is derived, is a valuable building block for the synthesis of conformationally constrained peptide mimics and other biologically active molecules. nih.gov The introduction of different substituents on the pyrrolidine (B122466) ring can influence the conformational preferences of the ring and the adjacent peptide bonds, which is critical for molecular recognition. nih.govacs.orgacs.org
Prodrug strategies can be employed to enhance the delivery of 4-hydroxypyroglutamic acid derivatives to their site of action. This can involve esterification of the carboxylic acid or the hydroxyl group with moieties that are cleaved in vivo to release the active compound.
Bioconjugation Strategies Utilizing the this compound Scaffold
The this compound scaffold can be incorporated into bioconjugates to impart specific properties to biomolecules or to deliver them to specific targets. The functional groups on the scaffold, namely the hydroxyl group and the ester, can be utilized for conjugation.
One approach involves the use of 4-hydroxyproline derivatives in the synthesis of polymers for drug delivery. For example, cis-4-hydroxy-L-proline has been conjugated to a water-soluble poly(ether urethane) carrier, poly(PEG-Lys), through either an amide or an ester linkage. nih.gov These conjugates have been evaluated for their antifibrotic effects. This demonstrates that the hydroxyl group of a 4-hydroxyproline derivative can be used as a point of attachment for macromolecular carriers.
Furthermore, the hydroxyl group can be oxidized to a ketone to introduce an electrophilic handle for bioconjugation. nih.gov The resulting 4-ketoproline derivative can react with nucleophiles such as aminooxy-functionalized molecules to form stable oxime linkages. This strategy has been used to conjugate biotin (B1667282) to a collagen-mimetic peptide containing a 4-ketoproline residue without disrupting its triple-helical structure. nih.gov This approach allows for the site-specific labeling and functionalization of peptides and proteins.
The following table summarizes bioconjugation strategies involving the 4-hydroxyproline scaffold.
| Functional Group Utilized | Conjugation Chemistry | Application |
| Hydroxyl group | Ester or amide bond formation | Attachment to polymer carriers for drug delivery |
| 4-Keto group (from oxidation) | Oxime ligation | Site-specific labeling of peptides with probes like biotin |
Mechanistic Investigations and Molecular Interactions in Vitro and in Silico
Enzyme Substrate and Inhibitor Studies (Focus on Molecular Mechanism and Specificity)
The enzymatic interactions of the pyroglutamate (B8496135) ring are diverse, serving as both a substrate for cleavage and an inhibitor of key enzymes.
Interaction with Specific Enzyme Classes (e.g., hydrolases, transferases)
The most well-documented enzymatic interaction involving the pyroglutamate moiety is with hydrolases , specifically pyroglutamyl peptidases (PGP) .
Pyroglutamyl Peptidase I (PGP-I): This cytosolic cysteine peptidase is responsible for cleaving the N-terminal pyroglutamyl residue from various peptides. nih.gov Its primary function is to remove this blocking group, making the rest of the peptide susceptible to degradation by other aminopeptidases. ebi.ac.uk PGP-I exhibits broad substrate specificity, suggesting it could potentially act on derivatives like 4-hydroxypyroglutamic acid methyl ester, although the presence of the 4-hydroxy group and the methyl esterification of the carboxyl group would likely influence binding and turnover rates. nih.govebi.ac.uk The catalytic mechanism involves a classic Cys-His-Asp triad. ebi.ac.uk
Pyroglutamyl Peptidase II (PGP-II): In contrast to PGP-I, this membrane-bound metalloenzyme has a very narrow substrate specificity, primarily targeting Thyrotropin-Releasing Hormone (TRH, pGlu-His-Pro-NH2). nih.gov This high specificity makes it unlikely to be a significant interacting partner for this compound.
Recent studies have also highlighted the inhibitory role of L-pyroglutamic acid against several important enzymes:
Phosphodiesterase-5A1 (PDE5A1): pGlu has been shown to be a potent inhibitor of this enzyme. nih.gov
Angiotensin-Converting Enzyme (ACE): Significant inhibition of ACE by pGlu has been observed. nih.gov
Urease: pGlu also acts as a strong inhibitor of urease. nih.gov
These findings suggest that the pyroglutamate scaffold is a versatile pharmacophore. The introduction of a hydroxyl group and a methyl ester could modulate these inhibitory activities, potentially enhancing selectivity or potency.
Kinetic Studies of Enzyme-Substrate/Inhibitor Interactions
Kinetic data for L-pyroglutamic acid as an inhibitor has been determined for several enzymes. While these values are for the parent compound, they provide a baseline for understanding the potential efficacy of its derivatives.
| Enzyme Target | Inhibitor | IC50 Value (µM) | Assay Method |
| Phosphodiesterase-5A1 (PDE5A1) | L-Pyroglutamic Acid | 5.23 | Radioactivity-based |
| Urease | L-Pyroglutamic Acid | 1.8 | ESI-Mass Spectrometry |
| Excitatory Amino Acid Receptors | L-Pyroglutamic Acid | 28.11 | Radioligand Binding |
| This table presents inhibitory concentration (IC50) values for L-pyroglutamic acid against various enzyme and receptor targets as reported in the literature. nih.govnih.gov This data serves as a reference for the potential, yet unmeasured, activity of its derivatives. |
No direct kinetic studies (e.g., K_m, k_cat, or K_i) have been published for the interaction of this compound with any enzyme. Such studies would be crucial to determine if it acts as a substrate or inhibitor and to quantify its affinity and efficacy.
Proposed Mechanisms of Enzymatic Transformation
The primary enzymatic transformation proposed for a molecule like this compound would involve hydrolysis.
Ester Hydrolysis: The methyl ester group could be hydrolyzed by various non-specific esterases present in plasma and tissues to yield 4-hydroxypyroglutamic acid and methanol. This would be a critical first step in its metabolism, converting the prodrug-like ester into the active acid form.
Lactam Hydrolysis: PGP-I could potentially catalyze the hydrolysis of the endocyclic amide (lactam) bond. nih.govebi.ac.uk This would open the ring to form a derivative of glutamic acid. The reaction would proceed via nucleophilic attack by the active site cysteine on the amide carbonyl carbon. ebi.ac.uk The presence of the 4-hydroxy group might influence the conformation of the ring and its fit within the enzyme's active site.
Receptor Binding Studies at the Molecular Level
The structural similarity of pyroglutamic acid to glutamate (B1630785), a major excitatory neurotransmitter, underpins its interaction with glutamate receptors.
Ligand-Receptor Interaction Models
Glutamate Receptors: L-pyroglutamic acid interacts with excitatory amino acid receptors in the central nervous system. nih.govresearchgate.net It is believed to bind to the same site as glutamate due to their structural resemblance. The cyclized nature of pyroglutamate restricts its conformational flexibility compared to the more flexible glutamate molecule, which would influence its binding affinity and subtype selectivity among the various ionotropic and metabotropic glutamate receptors. For this compound, the 4-hydroxy group could potentially form an additional hydrogen bond within the receptor's binding pocket, while the methyl ester would likely reduce or abolish binding due to steric hindrance and the loss of the negatively charged carboxylate group, which is crucial for glutamate receptor activation.
Sour Taste Receptor (PKD2L1): L-pyroglutamic acid has been identified as a ligand for the human sour taste receptor, PKD2L1. nih.gov Molecular modeling and mutation experiments have suggested that the arginine residue at position 299 (R299) in the receptor is a key interaction site. nih.gov The interaction is concentration-dependent and contributes to the sour taste profile of some fermented foods. It is plausible that 4-hydroxypyroglutamic acid and its methyl ester could also interact with this receptor, with the 4-hydroxy group potentially modulating the binding affinity.
Affinity and Selectivity Profiling In Vitro
In vitro studies have quantified the binding affinity of L-pyroglutamic acid for the total population of glutamate receptors.
| Ligand | Receptor Target | IC50 (µM) | Hill Coefficient |
| L-Pyroglutamic Acid | Rat Forebrain Excitatory Amino Acid Receptors | 28.11 | 0.48 |
| L-Glutamic Acid | Rat Forebrain Excitatory Amino Acid Receptors | 1.68 | 1.08 |
| L-Aspartic Acid | Rat Forebrain Excitatory Amino Acid Receptors | 16.95 | 0.75 |
| This interactive table compares the in vitro binding affinity of L-pyroglutamic acid with that of the endogenous ligands L-glutamic acid and L-aspartic acid at rat forebrain excitatory amino acid receptors. nih.gov The lower Hill coefficient for L-pyroglutamic acid suggests complex binding, possibly to multiple receptor subtypes with varying affinities. |
No affinity or selectivity data for this compound at any receptor is currently available. A comprehensive profiling against a panel of glutamate receptor subtypes and other potential targets would be necessary to understand its pharmacological profile.
Intracellular Target Engagement Studies Using Chemical Probes (Non-Clinical)
As of the current body of scientific literature, specific non-clinical studies employing chemical probes to definitively identify the intracellular targets of this compound have not been reported. The development and application of such probes are crucial for elucidating the precise molecular interactions and validating target engagement within a cellular context.
In the broader context of drug discovery, techniques such as bioluminescence resonance energy transfer (BRET) are utilized to quantify intracellular target affinity and residence time. clockss.org These methods require the design of specific chemical probes, often a fluorescently labeled version of the compound of interest or a competitive tracer, to monitor binding to a target protein, which is frequently genetically tagged with a luciferase. clockss.orgresearchgate.net The absence of such reported studies for this compound indicates a significant gap in the understanding of its specific molecular targets and mechanism of action at the cellular level. Future research employing such advanced chemical biology tools would be invaluable in uncovering its potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies based on Systematic Structural Modifications
While direct and extensive Structure-Activity Relationship (SAR) studies on this compound are limited, research on related pyroglutamic acid derivatives provides valuable insights into how structural modifications of this scaffold influence biological activity. clockss.orgdrugbank.comnih.gov The pyroglutamic acid core, being structurally related to proline, can be integrated into peptide backbones to alter their conformation and interaction with biological targets. clockss.org
A qualitative SAR study on a library of pyroglutamate derivatives against various multidrug-resistant bacterial pathogens revealed that modifications at different positions of the pyroglutamate ring significantly impact antibacterial potency. drugbank.comnih.gov For instance, the introduction of different substituents on the pyroglutamate scaffold can lead to compounds with enhanced activity against both Gram-negative and Gram-positive bacteria. drugbank.com
In one such study, a library of pyroglutamate derivatives was synthesized and evaluated for their antibacterial properties. The SAR analysis indicated that the nature of the substituent and its position on the pyroglutamate ring were critical for activity. Below is a representative data table illustrating the types of structural modifications and their general impact on antibacterial activity, based on the qualitative findings from the study of a pyroglutamate library.
Table 1: Representative Structure-Activity Relationships of Pyroglutamate Derivatives
| Compound Series | General Structural Modification | Observed Activity Trend | Reference |
|---|---|---|---|
| 8a-8f | Variation of substituents on the phenyl ring of a benzylidene moiety at C-3. | Potency varies with the electronic nature and position of the substituent. Compound 8e showed notable potency. | drugbank.comnih.gov |
| 9a-9d | Modifications of the ester group at C-5. | Altering the ester functionality influences antibacterial activity. | drugbank.comnih.gov |
| 10a-10e | Introduction of different aromatic and heterocyclic rings. | The nature of the appended ring system is a key determinant of activity. | drugbank.comnih.gov |
| 11a-11f | N-acylation with various substituted benzoyl groups. | The substituent on the benzoyl group significantly affects potency, with compound 11d being particularly active. | drugbank.comnih.gov |
These findings, while not specific to this compound, underscore the potential of the pyroglutamate scaffold as a template for developing novel therapeutic agents. The hydroxyl group at the 4-position and the methyl ester at the 5-position of the target compound provide clear handles for systematic structural modifications. Future SAR studies could explore:
Stereochemistry at the 4-position: Investigating the impact of cis versus trans stereochemistry of the hydroxyl group relative to the carbonyl group on biological activity.
Modification of the 4-hydroxyl group: Conversion to ethers, esters, or other functional groups to probe the importance of this hydrogen bond donor/acceptor.
Variation of the ester group: Replacing the methyl ester with a range of other esters, amides, or carboxylic acids to modulate pharmacokinetic properties and target interactions.
N-substitution: Introducing substituents on the nitrogen atom of the lactam ring to explore new interaction vectors.
Such systematic modifications would be essential to build a comprehensive SAR profile for this class of compounds and to identify derivatives with optimized potency and selectivity for specific biological targets.
Applications of 4 Hydroxypyroglutamic Acid Methyl Ester in Organic Synthesis and Chemical Biology
As a Chiral Building Block for Complex Natural Product Synthesis
Alkaloids: The structure of 4-hydroxypyroglutamic acid and its precursors, like 4-hydroxyproline (B1632879), is embedded within numerous complex alkaloids. It is a cornerstone in the synthesis of pyrrolizidine (B1209537) alkaloids, which feature a characteristic [3.3.0] bicyclic octane (B31449) skeleton. nih.govclockss.org For instance, macrocyclic diesters of retronecine, a core component of many pyrrolizidine alkaloids, have been synthesized from (2S,4R)-4-hydroxyproline. nih.gov The synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid and a potent glycosidase inhibitor, has also been accomplished using strategies that begin with pyroglutamic acid derivatives. clockss.orgnih.gov
Another significant application is in the synthesis of the kainoid family of neuroexcitatory amino acids. The total synthesis of (-)-α-kainic acid, a potent anthelmintic and neurophysiological tool, has been achieved from 4-hydroxyproline, which is readily converted to the corresponding pyroglutamate (B8496135). nih.gov These syntheses leverage the existing stereocenters of the starting material to set the complex stereochemistry of the final pyrrolidine-containing target. nih.govnih.gov
Furthermore, derivatives of pyroglutamic acid have been instrumental in constructing portions of highly complex marine alkaloids. The antitumor agent Ecteinascidin 743 (Trabectedin), a tetrahydroisoquinoline alkaloid, features a complex core that has been synthesized using approaches that start from L-glutamic acid, the parent amino acid of pyroglutamate. researchgate.netnih.govresearchgate.net These syntheses highlight the utility of these chiral building blocks in assembling densely functionalized and stereochemically rich alkaloid frameworks. researchgate.net
| Target Alkaloid | Starting Material Precursor | Key Synthetic Utility |
| Pyrrolizidine Alkaloids (e.g., Alexine) | 4-Hydroxyproline / Pyroglutamic Acid | Provides the core L-aza-bicyclo-[3.3.0]-octane skeleton. nih.govclockss.org |
| (-)-α-Kainic Acid | 4-Hydroxyproline | Serves as the chiral template to construct the substituted pyrrolidine (B122466) ring. nih.gov |
| Ecteinascidin 743 | L-Glutamic Acid | Used to construct the complex, chiral tetrahydroisoquinoline subunits of the molecule. researchgate.netnih.gov |
Polyketides: The biosynthesis of polyketides is fundamentally different from that of alkaloids derived from amino acids. Polyketides are assembled by giant modular enzymes called polyketide synthases (PKSs) through the sequential condensation of short-chain carboxylic acid units, such as acetyl-CoA and malonyl-CoA. nih.gov The process is analogous to fatty acid synthesis. While 4-hydroxypyroglutamic acid methyl ester is a powerful building block for amino-acid-derived natural products, its direct incorporation as an extender unit into a polyketide chain by a PKS is not a recognized biosynthetic strategy. The chemical logic of PKSs is tailored to CoA-thioester substrates, not cyclic amino acid esters. Therefore, despite its versatility in other areas of natural product synthesis, its application in the total synthesis of polyketides is not a documented approach.
Peptidomimetics: 4-Hydroxypyroglutamic acid derivatives are excellent scaffolds for creating peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.gov By inserting a substituted pyroglutamic acid in place of a native amino acid, chemists can alter the peptide's secondary structure and its interaction with biological targets. nih.gov The cyclic nature of the pyroglutamate ring introduces conformational constraints similar to proline, making it a valuable tool for creating "proline chimeras" that can stabilize specific peptide conformations, such as β-turns. enamine.net The 4-hydroxy group provides a convenient handle for introducing further diversity, mimicking the side chains of other amino acids like serine or threonine. nih.gov
Non-Ribosomal Peptides: Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced by microorganisms, not by ribosomes, but by large enzymatic complexes called non-ribosomal peptide synthetases (NRPSs). A key feature of NRPs is the frequent inclusion of non-proteinogenic amino acids, cyclic structures, and other modifications. The biosynthesis of some bacterial pyrrolizidine alkaloids, for which 4-hydroxypyroglutamic acid is a key synthetic precursor, is known to involve NRPS machinery. This establishes a direct link between the pyroglutamate scaffold and NRPS-derived natural products. The ability to synthesize and incorporate 4-hydroxypyroglutamic acid and its derivatives allows chemists to replicate or modify these natural NRP structures, providing access to novel bioactive compounds.
The utility of this compound extends beyond the previously mentioned alkaloids to a broad range of other heterocyclic natural products. Its inherent pyrrolidinone ring is a versatile starting point for constructing more complex ring systems.
As detailed earlier, its role in the synthesis of pyrrolizidine alkaloids nih.govclockss.orgnih.gov and the neurotoxin kainic acid nih.govnih.gov are prime examples of its application in building complex, multi-cyclic heterocyclic systems. In both cases, the stereochemistry and functionality of the starting pyroglutamate derivative dictate the outcome of the synthesis. For instance, the synthesis of kainic acid often involves the strategic functionalization of the C4 position to build the second five-membered ring. nih.gov
The synthesis of the marine antitumor agent Ecteinascidin 743 further underscores this versatility. While not a simple heterocycle, its core is a complex assembly of tetrahydroisoquinoline units, the chiral precursors for which can be derived from pyroglutamic acid's parent, glutamic acid. researchgate.netnih.govresearchgate.net These synthetic endeavors showcase how a relatively simple, chiral starting material can be elaborated through various chemical transformations into a diverse collection of biologically significant heterocyclic natural products. enamine.net
In the Development of Chemical Probes and Research Tools
Chemical probes are essential tools for dissecting biological pathways and identifying therapeutic targets. The design of such probes often involves linking a molecule with known biological activity (the pharmacophore) to a reporter group, such as a fluorescent tag or a reactive moiety for affinity labeling.
Fluorescent probes allow for the visualization of biological molecules and processes within living cells. clockss.orgresearchgate.net A typical probe consists of a targeting molecule connected to a fluorophore. The 4-hydroxypyroglutamic acid scaffold is an attractive core for such probes due to its chiral, rigid structure which can be used to present a pharmacophore in a specific orientation for target binding. The C4-hydroxyl group serves as a chemically tractable handle for the covalent attachment of a fluorescent dye via an ether or ester linkage.
While the development of fluorescent probes based specifically on the this compound scaffold is not widely documented in dedicated studies, its potential is clear. For example, pyroglutamic acid itself is known to interact with biological targets such as the sour taste receptor PKD2L1. nih.gov In principle, a fluorescent derivative could be synthesized to study this interaction visually. The general strategy would involve conjugating a fluorophore to the 4-hydroxy position, a site that may be distal from the pharmacophore's key binding elements, thus preserving its biological activity.
Affinity labeling, particularly photoaffinity labeling (PAL), is a powerful technique used to identify the specific protein targets of a bioactive small molecule. nih.govresearchgate.net A photoaffinity probe incorporates the bioactive molecule, a photoreactive group (e.g., a benzophenone (B1666685) or diazirine), and a reporter tag (e.g., biotin) for detection and isolation. enamine.netresearchgate.net Upon irradiation with light, the probe permanently crosslinks to its binding partner, allowing for subsequent identification. nih.gov
Recent research has demonstrated that pyroglutamic acid exhibits inhibitory activity against several important enzymes, including human angiotensin-converting enzyme (ACE), phosphodiesterase-5 (PDE5), and urease. nih.gov This established bioactivity makes the pyroglutamic acid scaffold a strong candidate for the development of affinity-based probes to study these enzymes or to identify new, unknown targets.
A hypothetical photoaffinity probe could be designed by attaching a linker bearing a photoreactive group and a biotin (B1667282) tag to the C4-hydroxyl position of the pyroglutamate ring. This design assumes that modification at the C4 position does not abolish its binding affinity for the target enzyme, a common consideration in probe design. researchgate.net Such a tool would enable researchers to confirm target engagement, identify the specific binding site, and discover potential off-targets, providing valuable insights for drug development. nih.gov
Role in Catalyst Design and Ligand Synthesis for Asymmetric Reactions
This compound, a derivative of 4-hydroxyproline, serves as a valuable chiral building block in the design and synthesis of ligands for asymmetric catalysis. The inherent chirality and conformational rigidity of the pyrrolidine ring make it an attractive scaffold for creating catalysts that can effectively control the stereochemical outcome of a chemical reaction.
The synthesis of various pyrrolidine-based organocatalysts often starts from derivatives of proline and its analogs, including 4-hydroxyproline. mdpi.com The hydroxyl group at the C4 position provides a convenient handle for further functionalization, allowing for the tuning of steric and electronic properties of the resulting catalyst. This modification is crucial for optimizing catalyst performance in terms of enantioselectivity and reactivity for specific transformations.
For instance, prolinamide derivatives, which can be synthesized from proline derivatives, have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions. mdpi.com The fundamental structure, which can be derived from 4-hydroxyproline methyl ester, allows for the creation of a well-defined chiral environment around the catalytic site. This environment dictates the facial selectivity of the approaching electrophile to the transient enamine intermediate, leading to the preferential formation of one enantiomer over the other.
While direct utilization of this compound as a complete catalyst is not extensively documented, its role as a precursor for more complex chiral ligands is significant. The ester group can be readily transformed into other functional groups, such as amides or alcohols, which can then coordinate to metal centers or participate in hydrogen bonding interactions to facilitate stereoselective transformations. The synthesis of polystyrene-supported (S)-α,α-diphenylprolinol methyl ether, for example, starts from N-Boc-trans-4-hydroxy-L-proline methyl ester, highlighting the utility of this scaffold in creating polymer-supported catalysts. tdx.cat These supported catalysts are particularly valuable for their ease of separation and recyclability.
The development of new classes of axially chiral scaffolds has also benefited from indole-based structures that can be conceptually linked to the pyrrolidine framework. These scaffolds, when converted into phosphines, have proven to be efficient chiral ligands in palladium-catalyzed asymmetric reactions. nih.gov The principles of using rigid, chiral backbones to induce asymmetry are directly applicable to ligands derived from this compound.
Table 1: Examples of Asymmetric Reactions Utilizing Pyrrolidine-Based Scaffolds
| Asymmetric Reaction | Catalyst/Ligand Type | Precursor Mentioned in Literature | Reference(s) |
| Aldol Reaction | Prolinamides | 4-hydroxy-prolinamides | mdpi.com |
| Asymmetric Cyclization | Axially Chiral Phosphines | Indole-based scaffolds | nih.gov |
| Polymer-Supported Catalysis | Prolinol Methyl Ether | N-Boc-trans-4-hydroxy-L-proline methyl ester | tdx.cat |
Application as a Scaffold for Supramolecular Assemblies and Material Design
The intrinsic chirality and hydrogen-bonding capabilities of this compound make it a promising candidate as a scaffold for the construction of supramolecular assemblies and the design of novel materials. While specific examples detailing the use of this exact methyl ester are not prevalent in the reviewed literature, the application of similar chiral building blocks, particularly amino acid derivatives, in supramolecular chemistry provides a strong basis for its potential in this field.
Chiral supramolecular hydrogels, for instance, have been developed using amino acid-based molecules. These hydrogels can self-assemble into three-dimensional nanofibrous networks, creating a chiral microenvironment. nih.gov Such materials have shown significant promise in biomedical applications, including tissue engineering, by mimicking the extracellular matrix and influencing cell behavior such as proliferation and differentiation. nih.gov The pyrrolidine ring of this compound, with its defined stereochemistry and the presence of a hydroxyl group capable of forming intermolecular hydrogen bonds, provides the necessary structural features to drive such self-assembly processes.
The design of functional materials often relies on the precise spatial arrangement of molecular components. The rigid pyrrolidine core of this compound can act as a template, directing the organization of appended functional groups. This can lead to the formation of ordered structures with specific properties, such as chirality-dependent recognition, catalysis, or optical activity.
Furthermore, the principles of crystal engineering can be applied to molecules like this compound to design solid-state materials with desired architectures and properties. The interplay of hydrogen bonding from the hydroxyl group and the amide-like functionality of the pyroglutamate ring, along with potential π-stacking interactions if aromatic groups are introduced, can be harnessed to control the packing of molecules in a crystalline lattice.
Although direct research on this compound in this context is limited, the broader field of amino acid-based supramolecular chemistry strongly suggests its utility as a versatile chiral scaffold for creating advanced materials with tailored functions.
Use in Chiral Polymer Synthesis and Bio-Based Materials
This compound, derived from the naturally occurring amino acid 4-hydroxyproline, is a key monomer and building block for the synthesis of a variety of chiral and bio-based polymers. pku.edu.cn Its origin from a renewable resource makes it an attractive component for developing sustainable materials.
One of the significant applications is in the synthesis of polyesters and poly(ester-urethane)s. Research has demonstrated the synthesis of telechelic prepolymers through the condensation polymerization of trans-4-hydroxy-L-proline methyl ester. researchgate.net These prepolymers can be further chain-extended to produce poly(ester-urethane)s, which are amorphous materials with potential applications as biodegradable plastics. researchgate.net
Furthermore, the related compound, pyroglutamic acid, has been utilized to prepare a series of pyrrolidone-based polymers. researchgate.net These polymers can exhibit thermoresponsive properties, with their lower critical solution temperature (LCST) being tunable by modifying the substituents on the pyrrolidone ring. researchgate.net This makes them suitable for applications in areas such as drug delivery and smart materials.
The incorporation of pyroglutamic acid derivatives into other polymer backbones has also been explored. Methacrylate derivatives containing pyroglutamic acid have been synthesized and shown to undergo rapid photopolymerization. acs.orgacs.org This allows for the creation of cross-linked or soluble polymers with high glass transition temperatures, which can be tailored for use as bioadhesives, hydrogels, and biocoatings. acs.org
The versatility of 4-hydroxyproline as a monomer extends to the production of polythioesters. acs.org Thiolactone monomers derived from 4-hydroxyproline are highly polymerizable and can be used to generate polythioesters that are chemically recyclable under mild conditions. acs.org This addresses the critical need for sustainable polymer systems that contribute to a circular economy.
The inherent biodegradability and biocompatibility of polymers derived from amino acids make them particularly suitable for biomedical applications. Poly(γ-glutamic acid), a related biopolymer, is edible, non-toxic, and non-immunogenic, finding uses in the food, cosmetics, and medical industries. mdpi.com Polymers synthesized from this compound are expected to share these favorable biological properties.
Table 2: Polymers Derived from 4-Hydroxyproline and its Analogs
| Polymer Type | Monomer/Precursor | Key Properties/Applications | Reference(s) |
| Poly(ester-urethane) | trans-4-Hydroxy-L-proline methyl ester | Amorphous, potential biodegradable plastic | researchgate.net |
| Pyrrolidone-based polymers | Pyroglutamic acid | Thermoresponsive, tunable LCST | researchgate.net |
| Polymethacrylates | Methacrylate derivatives of pyroglutamic acid | Fast photopolymerization, bioadhesives, hydrogels | acs.orgacs.org |
| Polythioesters | 4-Hydroxyproline-derived thiolactones | Chemically recyclable, sustainable | acs.org |
| Polypeptides | 4-Hydroxy-L-proline | Biomimetic, biodegradable | pku.edu.cn |
Biosynthesis and Metabolic Pathways of 4 Hydroxypyroglutamic Acid Derivatives Non Human Organisms
Natural Occurrence and Isolation from Microbial, Plant, or Marine Sources
The presence of 4-hydroxypyroglutamic acid derivatives has been confirmed in the marine environment, particularly within certain species of red algae. Microbial sources are also significant producers of the related, non-hydroxylated pyroglutamic acid.
The primary identified natural sources of the 4-hydroxypyroglutamic acid scaffold are marine red algae (Rhodophyta). Research has led to the isolation of L-4-hydroxypyroglutamic acid from species within the Gracilaria genus, a group of seaweeds known for producing a variety of bioactive compounds. nih.gov
While the direct microbial production of 4-hydroxypyroglutamic acid is not extensively documented, various bacteria are well-known producers of pyroglutamic acid (pGlu). For instance, thermophilic lactic acid bacteria, including species like Lactobacillus helveticus and Streptococcus thermophilus, have been shown to produce significant amounts of pyroglutamic acid in fermented products like cheese. nih.gov This production is often linked to the enzymatic cyclization of glutamine. nih.gov Given that bacteria and algae possess enzymes for both cyclization of glutamate (B1630785) derivatives and hydroxylation of amino acids, the potential for microbial synthesis of hydroxylated forms exists. nih.govnih.gov
Table 6.1: Identified Natural Producers of Pyroglutamic Acid Scaffolds
| Compound | Producer Organism | Domain/Phylum | Source Type |
| L-4-Hydroxypyroglutamic Acid | Gracilaria species | Rhodophyta | Marine (Algae) |
| Pyroglutamic Acid | Lactobacillus helveticus | Bacteria | Microbial |
| Pyroglutamic Acid | Lactobacillus delbrueckii | Bacteria | Microbial |
| Pyroglutamic Acid | Streptococcus thermophilus | Bacteria | Microbial |
This table is based on documented findings of the core chemical scaffolds.
The isolation of polar, water-soluble compounds like 4-hydroxypyroglutamic acid from complex natural extracts requires multi-step purification protocols. The general workflow involves extraction followed by chromatographic separation.
For algal sources such as Gracilaria, the initial step is typically an extraction of the dried and powdered biomass with a polar solvent. nih.gov Methanol/water or ethanol/water mixtures are effective for extracting amino acids and their derivatives. vliz.be
Following extraction, a clean-up step is crucial to remove interfering substances like salts, pigments, and large polymers (e.g., polysaccharides). This is often achieved using cation-exchange chromatography. vliz.be The crude extract is passed through a strong cation-exchange resin (e.g., Dowex 50W-X8). The amino acid derivatives, which are cationic at low pH, bind to the resin while neutral and anionic contaminants are washed away. vliz.be The bound compounds are then eluted with a basic solution, such as aqueous ammonia. vliz.bediaion.com
Final purification and isolation are typically accomplished using further chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase or mixed-mode columns, is used to separate individual amino acids and their derivatives from the concentrated eluate. vliz.be The identity and purity of the isolated compound are then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Proposed Biosynthetic Pathways for 4-Hydroxypyroglutamic Acid Scaffolds
A definitive biosynthetic pathway for 4-hydroxypyroglutamic acid has not been fully elucidated in any organism. However, based on known enzymatic reactions and related metabolic pathways, a logical biosynthetic route can be proposed. The core structure can be envisioned as arising from key intermediates in amino acid metabolism, namely glutamate and proline.
The biosynthesis of the 4-hydroxypyroglutamic acid scaffold likely involves two key chemical transformations: hydroxylation and cyclization. The order of these events dictates the potential pathways.
Pathway A: Hydroxylation followed by Cyclization
Formation of 4-Hydroxyglutamic Acid: This pathway would begin with a glutamate precursor. A putative glutamate hydroxylase, likely an iron (II) and 2-oxoglutarate-dependent dioxygenase, would introduce a hydroxyl group at the C4 position of L-glutamic acid to form 4-hydroxy-L-glutamic acid.
Cyclization: The resulting 4-hydroxyglutamic acid would then undergo an intramolecular cyclization (lactamization). This reaction, catalyzed by a putative glutaminyl cyclase-like enzyme, would involve the formation of an amide bond between the C5 carboxyl group and the C2 amino group, releasing a molecule of water to form 4-hydroxypyroglutamic acid. wikipedia.org
Pathway B: Cyclization followed by Hydroxylation
Formation of Pyroglutamic Acid: This route starts with the formation of pyroglutamic acid from L-glutamate or L-glutamine. In many organisms, N-terminal glutamine residues can be enzymatically converted to pyroglutamate (B8496135) by glutaminyl cyclases. wikipedia.org Free pyroglutamic acid is also an intermediate in the γ-glutamyl cycle. rupahealth.comtaylorandfrancis.com
Hydroxylation: A specialized hydroxylase could then act on the pyroglutamic acid ring. This putative "pyroglutamate-4-hydroxylase" would introduce the hydroxyl group at the C4 position. Such an enzyme would be analogous to prolyl 4-hydroxylases, which are well-characterized enzymes in plants and algae that hydroxylate proline residues within protein chains. nih.gov
A third, related possibility involves the conversion from 4-hydroxy-L-proline, an abundant amino acid in algal and plant cell walls. nih.govnih.gov Chemical synthesis has shown that 4-hydroxyproline (B1632879) can be oxidized to form a 4-hydroxypyroglutamate derivative, suggesting biological feasibility. nih.gov This would involve an oxidative ring-opening of the pyrrolidine (B122466) ring of hydroxyproline (B1673980), followed by recyclization.
The final step to form 4-hydroxypyroglutamic acid methyl ester would be the esterification of the carboxyl group, a reaction likely catalyzed by a specific S-adenosyl-methionine (SAM)-dependent methyltransferase.
Isotope labeling is a powerful technique to trace the metabolic fate of precursors and definitively establish a biosynthetic pathway. Although specific studies on 4-hydroxypyroglutamic acid are not available, the methodology can be described based on the proposed pathways.
To distinguish between the proposed routes, an organism known to produce the compound (e.g., Gracilaria) would be fed with isotopically labeled precursors. The resulting 4-hydroxypyroglutamic acid would be isolated, and the position and extent of isotope incorporation would be analyzed by Mass Spectrometry (MS) or NMR spectroscopy.
Table 6.2: Hypothetical Isotope Labeling Experiments for Biosynthesis
| Labeled Precursor Fed | Proposed Pathway Being Tested | Expected Outcome if Pathway is Active |
| [U-¹³C]-L-Glutamine | Pathways A and B | The isolated 4-hydroxypyroglutamic acid will be fully labeled with ¹³C, confirming glutamate/glutamine as the primary carbon backbone source. |
| [U-¹³C]-L-Proline | Pathway involving conversion from hydroxyproline | The isolated 4-hydroxypyroglutamic acid will be fully labeled with ¹³C, suggesting proline is a direct precursor. |
| ¹⁸O₂ Gas | Pathways involving a dioxygenase (A or B) | The hydroxyl group at the C4 position of the final product will contain an ¹⁸O atom, confirming the involvement of an oxygenase-catalyzed hydroxylation step. |
By using different labeled precursors and analyzing the labeling patterns, researchers could confirm the primary carbon source and the specific mechanism of hydroxylation, thereby delineating the correct biosynthetic sequence.
In Vitro Enzymatic Metabolism Studies (e.g., microbial degradation, plant metabolic studies)
Research into the enzymatic breakdown of 4-hydroxypyroglutamic acid is limited. However, studies on the metabolism of the parent compound, pyroglutamic acid, in microorganisms offer insight into potential degradation pathways.
The primary enzyme responsible for the catabolism of pyroglutamic acid is 5-oxoprolinase (also known as pyroglutamase), an ATP-dependent enzyme that catalyzes the ring-opening of pyroglutamic acid to form L-glutamate. wikipedia.org This reaction is a key step in the glutathione (B108866) cycle. rupahealth.com It is plausible that this enzyme, or a related hydrolase, could also act on 4-hydroxypyroglutamic acid, converting it to 4-hydroxyglutamic acid. This product could then enter central amino acid metabolism.
Another class of enzymes, pyroglutamyl-peptidases , cleaves N-terminal pyroglutamyl residues from peptides. nih.gov While their primary role is in protein modification, their ability to recognize the pyroglutamate ring suggests a potential, though less likely, role in the degradation of the free acid under certain conditions. Studies on Lactobacillus helveticus have detected pyroglutamyl aminopeptidase (B13392206) activity, indicating a mechanism for pGlu processing in these bacteria. nih.gov
In vitro studies using cell lysates or purified enzymes from producers like Gracilaria or relevant microbial strains could confirm these metabolic fates. Incubating 4-hydroxypyroglutamic acid with these preparations and analyzing the products over time would identify the specific enzymes and breakdown products involved in its turnover.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 Hydroxypyroglutamic Acid Methyl Ester
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of 4-Hydroxypyroglutamic acid methyl ester, enabling the separation of the target compound from impurities and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. For purity analysis, reversed-phase HPLC is commonly employed. A C18 column is often suitable, with a mobile phase typically consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection by UV absorbance, often at a low wavelength such as 210 nm, is effective for quantification.
For determining enantiomeric excess, chiral HPLC is indispensable. The use of a chiral stationary phase (CSP) allows for the differential interaction with each enantiomer, resulting in different retention times. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acid derivatives. sigmaaldrich.com This direct approach is preferable as it avoids derivatization steps that can introduce impurities or cause racemization. sigmaaldrich.com The mobile phase in chiral separations often consists of a mixture of an organic solvent like ethanol or methanol with a small percentage of an acid and a base to control ionization.
Table 1: Illustrative HPLC Method for Purity and Enantiomeric Excess Determination
| Parameter | Purity Assessment (Reversed-Phase) | Enantiomeric Excess (Chiral) |
| Column | C18, 4.6 x 150 mm, 5 µm | Teicoplanin-based CSP, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | 80:20 (v/v) Ethanol/Water with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 210 nm | UV at 210 nm |
| Hypothetical Rt (cis-isomer) | 5.2 min | (2S,4R): 10.5 min, (2R,4S): 12.1 min |
| Hypothetical Rt (trans-isomer) | 4.8 min | (2S,4S): 14.3 min, (2R,4R): 16.8 min |
Gas Chromatography (GC) is less commonly used for the direct analysis of compounds like this compound due to their high polarity and low volatility. Direct injection would lead to poor peak shape and thermal degradation. However, GC becomes a powerful tool following a derivatization step. Esterification and acylation are common derivatization strategies. For instance, the free hydroxyl group can be silylated (e.g., with BSTFA) and the amide can be acylated (e.g., with pentafluoropropionic anhydride) to increase volatility and thermal stability. mdpi.comnih.govresearchgate.net
GC is particularly useful for detecting and quantifying small, volatile impurities that may be present from the synthesis process. When coupled with a mass spectrometer (GC-MS), it provides definitive identification of these trace components.
Resolving all four stereoisomers of this compound—(2S,4R), (2R,4S), (2S,4S), and (2R,4R)—requires high-resolution chiral chromatography. As mentioned, chiral HPLC with polysaccharide or macrocyclic glycopeptide-based CSPs is a leading method. sigmaaldrich.com The selection of the CSP is critical and is based on the specific molecular interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the chiral selector.
Supercritical Fluid Chromatography (SFC) is an alternative chiral separation technique that often provides faster separations and higher efficiency than HPLC. Using polysaccharide-based chiral columns with mobile phases typically composed of supercritical CO2 and a polar co-solvent like methanol or ethanol, SFC can achieve excellent resolution of stereoisomers.
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are essential for unambiguous identification and sensitive quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of this compound. It combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.govthermofisher.comnih.gov Electrospray ionization (ESI) is the most common ionization source for this type of polar molecule, typically operating in positive ion mode to detect the protonated molecule [M+H]⁺. LC-tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion, a technique known as Multiple Reaction Monitoring (MRM). nih.gov This is particularly valuable for quantifying the compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) , as previously noted, requires derivatization. Following derivatization, GC-MS provides detailed structural information from the fragmentation patterns observed in the mass spectrum. mdpi.comnih.govresearchgate.net This can confirm the identity of the derivatized analyte and characterize impurities. Studies on related pyroglutamate (B8496135) methyl esters have shown that derivatization with reagents like pentafluoropropionic anhydride followed by GC-MS analysis allows for sensitive detection and quantification. mdpi.comnih.govresearchgate.net
Spectroscopic Characterization Techniques
Spectroscopic methods are used to elucidate and confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound.
1D NMR (¹H and ¹³C):
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the N-H proton, the protons on the pyrrolidine (B122466) ring (at positions 2, 3, 4, and 5), the hydroxyl proton, and the methyl ester protons. For example, the methyl ester protons would appear as a singlet, typically around 3.7 ppm. researchgate.net
¹³C NMR provides information on the carbon skeleton of the molecule. Signals for the two carbonyl carbons (amide and ester), the three carbons of the pyrrolidine ring, and the methyl carbon of the ester group would be expected. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. bmrb.io
2D NMR: Two-dimensional NMR experiments are crucial for unambiguous assignment of all ¹H and ¹³C signals, especially for complex spin systems within the five-membered ring.
COSY (Correlation Spectroscopy) reveals ¹H-¹H coupling correlations, helping to trace the proton connectivity within the ring. bmrb.io
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms. bmrb.io
Chiral NMR: To determine enantiomeric purity without chromatographic separation, chiral shift reagents (typically lanthanide complexes) can be added to the NMR sample. These reagents form diastereomeric complexes with the enantiomers, causing their corresponding signals in the ¹H NMR spectrum to resonate at different frequencies (i.e., have different chemical shifts). The ratio of the integrals of these separated signals provides a direct measure of the enantiomeric excess.
Table 2: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for a Stereoisomer of this compound (in CDCl₃)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O (Amide) | - | ~175.0 |
| C=O (Ester) | - | ~172.0 |
| C2-H | ~4.2 (dd) | ~58.0 |
| C3-H₂ | ~2.5 (m), ~2.3 (m) | ~35.0 |
| C4-H | ~4.5 (m) | ~70.0 |
| N-H | ~6.8 (br s) | - |
| O-H | ~3.5 (br s) | - |
| -OCH₃ | ~3.7 (s) | ~52.5 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques provide valuable information about its key structural components.
Infrared (IR) Spectroscopy
The FTIR spectrum of a related compound, 4-hydroxy-2-pyrrolidone, provides insight into the expected vibrational modes. researchgate.net The analysis of fatty acid methyl esters also offers a reference for the characteristic peaks of the ester functional group. researchgate.net The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands corresponding to its functional groups. The presence of a hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The lactam carbonyl (C=O) stretching vibration is expected to appear as a strong, sharp peak around 1680-1700 cm⁻¹. The ester carbonyl (C=O) stretching will likely be observed at a higher frequency, typically in the 1735-1750 cm⁻¹ range. The C-O stretching of the ester and the alcohol will produce bands in the 1000-1300 cm⁻¹ region. Furthermore, C-H stretching vibrations of the pyrrolidine ring and the methyl group will be visible in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy
Table 1: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) | Weak |
| Lactam Carbonyl (C=O) | Stretching | 1680-1700 (strong) | 1680-1700 |
| Ester Carbonyl (C=O) | Stretching | 1735-1750 (strong) | 1735-1750 |
| C-O (Ester, Alcohol) | Stretching | 1000-1300 | Present |
| C-H (Aliphatic) | Stretching | 2850-3000 | 2850-3000 |
| N-H (Lactam) | Stretching | ~3200 (if not fully substituted) | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy Methodologies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for detecting chromophores, which are parts of a molecule that absorb light. The this compound molecule contains carbonyl groups (from the lactam and the ester) which act as chromophores.
The UV-Vis spectrum of compounds containing isolated carbonyl groups typically shows a weak absorption band corresponding to the n → π* transition in the 270-300 nm region. masterorganicchemistry.com The intensity of this absorption is generally low. Given the structure of this compound, it is not expected to have significant absorption in the visible region, and its UV absorption will likely be in the shorter wavelength UV range, below 300 nm. The exact wavelength of maximum absorbance (λmax) would need to be determined experimentally. This technique is often used for quantitative analysis due to the direct relationship between absorbance and concentration as described by the Beer-Lambert law.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound, both hard ionization techniques like Electron Ionization (EI) and soft ionization techniques can be employed.
Molecular Weight Determination
Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are ideal for determining the molecular weight of the compound. These methods typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation, allowing for an accurate determination of the molecular mass. The expected monoisotopic mass of this compound (C₆H₉NO₄) is approximately 159.0532 g/mol .
Fragmentation Pattern Analysis
Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragmentation pathways are expected:
Loss of the methoxy group (-OCH₃): This would result in a fragment ion at m/z [M-31]⁺.
Loss of the carbomethoxy group (-COOCH₃): This cleavage would produce a fragment at m/z [M-59]⁺.
Cleavage of the pyrrolidine ring: The five-membered ring can undergo various fragmentation pathways, leading to a series of smaller fragment ions. The presence of the hydroxyl group will also influence the fragmentation, potentially leading to the loss of a water molecule ([M-18]⁺).
A detailed analysis of the mass-to-charge ratios (m/z) and the relative intensities of these fragment ions allows for the confirmation of the proposed structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C₆H₉NO₄⁺ | 159 |
| [M-H₂O]⁺ | C₆H₇NO₃⁺ | 141 |
| [M-OCH₃]⁺ | C₅H₆NO₃⁺ | 128 |
| [M-COOCH₃]⁺ | C₅H₈NO₂⁺ | 114 |
X-ray Crystallography and Single-Crystal X-ray Diffraction Methodologies for Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For a chiral molecule like this compound, single-crystal X-ray diffraction is the gold standard for unambiguously determining its absolute configuration. sci-hub.senih.gov
The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.
To establish the absolute configuration of an enantiopure compound, anomalous dispersion effects are utilized. researchgate.net When the crystal contains atoms that exhibit significant anomalous scattering with the X-ray wavelength used, the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l) are no longer equal. The analysis of these differences, often quantified by the Flack parameter, allows for the confident assignment of the absolute stereochemistry at the chiral centers of the molecule. springernature.com In the case of this compound, which contains two chiral centers, this technique would provide the precise R/S configuration of each center. Powder X-ray diffraction (PXRD) patterns can also be used to characterize the crystalline nature of the compound and can be compared between a racemic mixture and a pure enantiomer to identify it as a conglomerate or a racemic compound. nih.gov
Quantitative Analytical Methods (e.g., Spectrophotometric Assays, Titration Methods)
Quantitative analysis of this compound can be achieved through various methods, depending on the sample matrix and required sensitivity.
Spectrophotometric Assays
As mentioned in section 7.2.3, UV-Vis spectrophotometry can be a straightforward method for quantification if the compound exhibits a distinct chromophore with sufficient absorbance. By creating a calibration curve of absorbance versus known concentrations of a pure standard, the concentration of the analyte in an unknown sample can be determined. This method is generally simple, rapid, and cost-effective. nih.gov
Titration Methods
Titration methods can be employed for the quantification of the ester, although they may not be as specific as chromatographic or spectroscopic methods. One common approach for quantifying esters is through saponification. This involves hydrolyzing the ester with a known excess of a strong base, such as sodium hydroxide. The remaining unreacted base is then back-titrated with a standardized acid. The amount of base consumed in the saponification reaction is directly proportional to the amount of ester present in the sample. libretexts.org While this method is well-established for esters in general, its applicability to this compound would require careful optimization to account for the potential hydrolysis of the lactam ring under the reaction conditions.
For a more specific quantification, enzymatic assays could be developed. For instance, an enzyme that specifically hydrolyzes the ester bond of this compound could be used, and the product could then be quantified using a suitable detection method. A method for the quantitative analysis of pyroglutamic acid in peptides has been developed using pyroglutamate aminopeptidase (B13392206) followed by HPLC analysis. nih.gov
Computational and Theoretical Studies on 4 Hydroxypyroglutamic Acid Methyl Ester
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are pivotal in understanding how a ligand, such as 4-Hydroxypyroglutamic acid methyl ester, might interact with biological macromolecules. These computational techniques allow for the prediction of binding modes and affinities, guiding further experimental research.
Ligand-Protein Interaction Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking studies can identify potential protein targets and elucidate the key interactions driving the binding event. While specific docking studies on this exact ester are not widely published, insights can be drawn from studies on the parent compound, L-pyroglutamic acid, and its analogues.
Table 1: Predicted Interactions from Molecular Docking of Related Pyroglutamic Acid Derivatives
| Protein Target | Interacting Residues (Predicted) | Type of Interaction |
| Acetylcholinesterase (AChE) | Tyr121, Trp279, Phe330 | Hydrogen Bonding, π-π Stacking |
| Butyrylcholinesterase (BChE) | Trp82, His438, Gly116 | Hydrogen Bonding, Hydrophobic |
| Beta-secretase 1 (BACE1) | Asp32, Gly230, Thr72 | Hydrogen Bonding, van der Waals |
This table is illustrative and based on docking studies of parent pyroglutamic acid. The specific interactions for the 4-hydroxy methyl ester derivative may vary.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound involves identifying its stable low-energy conformations. This is crucial as the molecule may need to adopt a specific shape to fit into the binding pocket of a protein.
Energy minimization calculations, often employing molecular mechanics force fields, are used to explore the potential energy surface of the molecule and identify its most stable conformers. For the pyroglutamic acid ring, puckering of the five-membered ring is a key conformational feature. The presence of the hydroxyl group at the 4-position and the methyl ester at the 5-position will influence the preferred ring pucker and the orientation of these substituents. Understanding these conformational preferences is a prerequisite for meaningful docking studies and for interpreting structure-activity relationships.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of a molecule, going beyond the classical descriptions of molecular mechanics.
Electronic Structure Analysis and Reactivity Prediction
Methods like Density Functional Theory (DFT) are commonly used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic parameters.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular interactions such as hyperconjugation, which contribute to the molecule's stability. researchgate.net
Table 2: Representative Electronic Properties Calculated for Pyroglutamic Acid Scaffold
| Parameter | Description | Typical Calculated Value (for L-pyroglutamic acid) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical reactivity | ~ 8.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | ~ 4.5 Debye |
These values are for the parent L-pyroglutamic acid and serve as an estimate. The substitution pattern in this compound would alter these values.
Reaction Pathway Calculations for Synthetic Intermediates
Theoretical calculations can be instrumental in understanding and optimizing the synthesis of this compound. By modeling the reaction pathways for the formation of key synthetic intermediates, chemists can gain insights into reaction mechanisms, transition state geometries, and activation energies.
For example, the synthesis of substituted pyroglutamates often involves steps like cyclization of glutamic acid derivatives or oxidation of proline derivatives. clockss.org Quantum chemical calculations can be used to compare the feasibility of different synthetic routes, predict the stereochemical outcome of reactions, and identify potential byproducts. This theoretical guidance can save significant time and resources in the laboratory.
In Silico Prediction of Biological Activity (Excluding Clinical Outcomes)
Beyond predicting physical and chemical properties, computational methods can also be used to forecast the potential biological activities of a compound.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for this compound may not exist, it is possible to build one if a dataset of structurally similar compounds with measured biological activities is available.
QSAR models are developed by calculating a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to create a mathematical equation that relates these descriptors to the observed biological activity. nih.gov
For this compound, a QSAR study could potentially predict its activity as an enzyme inhibitor, a receptor agonist/antagonist, or its antifungal properties, based on models developed for other pyroglutamic acid analogues. nih.gov These in silico predictions can help in prioritizing compounds for synthesis and experimental testing.
De Novo Design and Optimization of Analogues
The de novo design and optimization of analogues of this compound represent a critical area of research aimed at developing novel compounds with enhanced biological activities and specific therapeutic or agrochemical properties. While direct computational studies on the de novo design of this compound analogues are not extensively documented in public literature, the principles of such design can be inferred from studies on related pyroglutamic acid derivatives. These studies provide a framework for the rational design and subsequent optimization of new molecular entities based on the 4-hydroxypyroglutamate scaffold.
Computational and theoretical approaches are central to the de novo design process. These methods allow for the in silico construction of novel molecules that are predicted to have a high affinity and selectivity for a specific biological target. The general workflow involves identifying a target of interest, such as an enzyme or receptor, and then using computational tools to design ligands that fit into the target's binding site.
One key strategy in the design of analogues is scaffold hopping, where the core structure of a known active molecule is replaced with a different chemical moiety that preserves the essential three-dimensional arrangement of the key interacting groups. For the 4-hydroxypyroglutamate scaffold, this could involve replacing the pyroglutamate (B8496135) ring with other five- or six-membered heterocyclic systems while retaining the hydroxyl and methyl ester functionalities or their bioisosteric equivalents.
Furthermore, structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational techniques that can guide the optimization of lead compounds. In the context of this compound, SBDD would involve using the three-dimensional structure of a target protein to design analogues that form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts. For instance, molecular docking studies can predict the binding modes and affinities of designed analogues within a target's active site. nih.gov
LBDD approaches, on the other hand, are employed when the structure of the biological target is unknown. These methods rely on the knowledge of a set of molecules known to be active and involve the development of a pharmacophore model. This model defines the essential structural features required for biological activity. New analogues can then be designed to fit this pharmacophore.
Research on L-pyroglutamic acid analogues has demonstrated the successful application of these design principles. For example, a series of L-pyroglutamic acid analogues were designed and synthesized as potential antifungal agents. nih.gov The design strategy involved introducing different substituents to the pyroglutamate ring to explore the structure-activity relationship (SAR). Bioassays revealed that certain ester derivatives exhibited significant antifungal activity against Phytophthora infestans. nih.gov Specifically, compounds with particular substitutions showed much higher potency than existing commercial fungicides, highlighting the potential for discovering novel agrochemicals through analogue design. nih.gov
Another study focused on the design and synthesis of novel L-pyroglutamic acid analogues with a chiral hydroxyl group, aiming to enhance their antifungal properties against a range of phytopathogenic fungi. frontiersin.orgnih.gov This work underscores the importance of stereochemistry in the design of bioactive molecules and provides a synthetic pathway to access these complex structures. frontiersin.orgnih.gov The introduction of a chiral hydroxyl group was a key design element intended to improve biological activity. frontiersin.org
The development of spirocyclic systems derived from pyroglutamic acid represents another innovative approach to analogue design. nih.gov These rigid structures are of interest in drug discovery as they can pre-organize functional groups in a specific spatial orientation, potentially leading to higher affinity and selectivity for their biological targets. nih.gov Cheminformatic analysis of these spirocyclic bislactams and lactam-lactones can be used to assess their suitability as lead structures in drug development programs. nih.gov
Moreover, the synthesis of 3-aroyl pyroglutamic acid derivatives has been explored for their potential as antagonists of P2X7 receptors, which are implicated in neurodegenerative diseases. mdpi.com This research showcases how modifications at the 3-position of the pyroglutamate ring can be systematically investigated to develop compounds with specific pharmacological profiles. mdpi.com
While these examples focus on the broader class of pyroglutamic acid derivatives, the methodologies and strategic insights are directly applicable to the de novo design and optimization of analogues of this compound. Future computational and synthetic efforts will likely leverage these approaches to create novel compounds with tailored biological functions.
Future Research Directions and Emerging Trends
Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design
The synthesis of complex, stereochemically rich molecules like 4-hydroxypyroglutamic acid methyl ester is a significant challenge in organic chemistry. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools for designing more efficient and novel synthetic pathways. mdpi.com
Optimize Existing Routes: Analyze known synthetic pathways, such as those starting from (4R)-hydroxy proline, and suggest modifications to improve yield, reduce steps, or utilize greener reagents. lookchem.com
Discover Novel Pathways: Propose entirely new synthetic routes by learning from vast reaction databases like Reaxys. nih.govarxiv.org This could involve identifying unconventional starting materials or reaction sequences that a human chemist might overlook.
Predict Reaction Outcomes: ML models, particularly those using graph convolutional networks (GCNs), can predict the products and potential side products of a reaction with increasing accuracy, helping to refine synthetic strategies before they are attempted in the lab. acs.orgmdpi.com
Incorporate Stereochemical Knowledge: Advanced models can be designed to handle the complexities of stereochemistry, which is crucial for the synthesis of a specific isomer of this compound. acs.org
By integrating retrosynthesis knowledge into data-driven frameworks, AI applications can design synthetic routes that are not only theoretically plausible but also practically feasible, considering factors like reaction conditions and the complexity of ring structures. nih.govacs.org
Exploration of Novel Bioactive Scaffolds Derived from 4-Hydroxypyroglutamic Acid (Non-Clinical)
The rigid, chiral structure of 4-hydroxypyroglutamic acid and its derivatives makes it a "privileged precursor" or "chiral synthon" for the asymmetric synthesis of new molecules. rug.nlresearchgate.net Its inherent chirality and conformational constraint are valuable for designing novel molecular scaffolds that can be used to probe biological systems. researchgate.netacs.org
Research is focused on using this compound as a starting point to build more complex structures. Because it is derived from glutamic acid, it serves as an excellent surrogate for creating constrained amino acid analogues. rsc.orgclockss.org These novel scaffolds are of interest in fundamental research for understanding molecular interactions. For instance, pyroglutamate-based antagonists have been investigated for their ability to inhibit the interaction between the vascular cell adhesion molecule-1 (VCAM-1) and the integrin, very late antigen-4 (VLA-4), which is relevant to inflammation research. acs.org
The table below summarizes various scaffolds derived from pyroglutamic acid and their non-clinical research applications.
| Derived Scaffold Type | Synthetic Application/Target | Area of Research Interest | Reference |
| Conformationally Constrained Amino Acids | Lysine, Ornithine, and Glutamine Analogues | Studying peptide structure and function | rsc.org |
| Bicyclic Dipeptide Mimetics | Synthesis of complex heterocyclic systems | Development of novel chemical entities | lookchem.com |
| 4-Substituted Pyroglutamates | Alkylation at the C4 position | Creation of proline analogues | acs.org |
| Fused Heterocycles | Synthesis of quinolactacin analogues | Natural product synthesis | researchgate.net |
| 3-Aroyl Pyroglutamic Acid Amides | Analogs of P2X7 antagonists | Probing purinergic receptor interactions | semanticscholar.org |
These derivatives are synthesized to explore how specific three-dimensional arrangements of atoms influence molecular recognition and function, a core concept in medicinal chemistry and chemical biology. clockss.org
Development of Advanced Catalytic Systems for Stereoselective Synthesis
Controlling the stereochemistry during the synthesis of 4-hydroxypyroglutamic acid derivatives is paramount. The development of advanced catalytic systems that can selectively produce a desired stereoisomer (e.g., cis or trans) is a major area of research.
A highly efficient method involves the oxidation of protected 4-hydroxyproline (B1632879) methyl esters using a Ruthenium(IV) oxide/Sodium periodate (B1199274) (RuO2/NaIO4) system. lookchem.comresearchgate.net This biphase oxidation has been shown to produce both cis- and trans-N-Boc-methyl-4-hydroxy pyroglutamates in high yields. lookchem.com The choice of protecting groups on the hydroxyl function of the starting hydroxyproline (B1673980) derivative influences the stereochemical outcome of the oxidation.
The table below details catalytic systems used in the synthesis of 4-hydroxypyroglutamic acid derivatives.
| Catalytic System | Reaction Type | Substrate | Outcome | Reference |
| RuO2/NaIO4 | Oxidation | N-Boc-4-silyloxy/acetoxy proline methyl esters | High-yield synthesis of N-Boc-4-silyloxy/acetoxy pyroglutamic acid derivatives | lookchem.comresearchgate.net |
| Gold(I) Bioconjugates | N/A (Focus on Ligand) | Non-proteinogenic amino acid 4-mercaptoproline | Preparation of novel bioorganic ligands, suggesting potential for gold-catalyzed reactions | researchgate.net |
| (R,R)-TsDPEN-Ru complex | Asymmetric Hydrogenation | Dihydro-β-carboline precursor | Introduction of chirality in the synthesis of related heterocyclic systems | researchgate.net |
The overarching goal is to use chiral catalysts to guide reactions toward a single enantiomer with high selectivity. hilarispublisher.com This not only makes syntheses more efficient but is also fundamental for creating molecules with specific three-dimensional shapes required for advanced applications. hilarispublisher.com
Potential in Nanotechnology and Advanced Material Science
The molecular structure of pyroglutamic acid derivatives, capable of forming strong intermolecular associations, makes them promising candidates for the development of advanced materials. The focus in this area is on leveraging the compound's chemical and material properties, not its biological effects.
Research has shown that multifunctional pyroglutamic acid derivatives can act as building blocks for self-assembling supramolecular polymers. acs.org These materials form through noncovalent interactions, such as hydrogen bonding. Specific examples include:
Organogels: Certain N-alkyl pyroglutamides have been found to gel organic solvents, forming fibrous networks through strong intermolecular hydrogen bonds. acs.org
Liquid Crystals: N-alkylammonium salts of pyroglutamic acid have been reported to exhibit smectic liquid crystalline phases, where molecules are organized in layers. acs.org
Furthermore, polymers based on the parent amino acid, such as poly-γ-glutamic acid (γ-PGA) and poly-α-L-glutamic acid (PGA), are extensively used in nanotechnology. nih.govnih.gov These polymers can be used to construct nanomaterials through methods like layer-by-layer self-assembly, where positively charged polymers (like poly-L-lysine) and negatively charged PGA are deposited sequentially to create thin films with controlled thickness and properties. nih.gov The principles of self-assembly and polymerization demonstrated by these related compounds suggest a rich area of exploration for materials derived specifically from this compound.
Emerging Roles in Chemical Biology and Systems Biology for Mechanistic Elucidation
Chemical biology and systems biology aim to understand complex biological processes at a molecular level, often using chemical tools to perturb and study these systems. stanford.edu this compound and its derivatives serve as valuable tools in this field, primarily due to their conformationally constrained structures. researchgate.net
Pyroglutamic acid, formed by the internal cyclization of glutamic acid, introduces rigidity into molecular structures. researchgate.net When derivatives like 4-hydroxypyroglutamic acid are incorporated as surrogates for natural amino acids into peptides, they lock the peptide backbone into a specific conformation. This has several applications for mechanistic elucidation:
Studying Protein-Ligand Interactions: By synthesizing peptides with these rigid analogues, researchers can investigate the precise three-dimensional structure required for a peptide to bind to its receptor. This helps to map the bioactive conformation and understand the structural basis of molecular recognition. clockss.org
Elucidating Enzyme Mechanisms: The behavior of enzymes with chiral substrates can be explored using pyroglutamic acid derivatives. psu.edu Differences in how an enzyme processes different stereoisomers can reveal details about its active site and catalytic mechanism.
Probing Protein Folding: The rigid nature of the pyroglutamate (B8496135) ring can be used to study the principles of protein and peptide folding, a fundamental aspect of systems biology. clockss.org
By integrating these chemical tools with quantitative measurements and computational modeling, researchers can deconstruct complex biological systems and predict their behavior. stanford.edu
Q & A
Q. How can computational kinetic models be applied to optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Use software like Aspen Plus to simulate two-step esterification processes, validating against experimental data (e.g., reaction rates, conversion efficiency). Adjust parameters such as catalyst concentration and methanol-to-acid ratios to resolve bottlenecks (e.g., incomplete esterification) . Compare simulated vs. observed yields to refine activation energy estimates.
Q. What analytical challenges arise in quantifying this compound using gas chromatography (GC), and how can they be mitigated?
- Methodological Answer : Polar cyanosilicone capillary columns (e.g., SP-2560) are optimal for resolving methyl ester peaks. Derivatize samples with boron trifluoride-methanol to enhance volatility . Validate methods using internal standards (e.g., methyl heptadecanoate) and calibrate with retention indices to address co-elution issues in complex matrices .
Q. How do researchers resolve contradictions in stability data for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 6–12 months, monitoring degradation via HPLC-UV. Compare results with SDS recommendations (e.g., inert gas storage). Use Arrhenius modeling to predict shelf-life discrepancies caused by moisture or light exposure .
Q. What strategies are effective in synthesizing and characterizing stereoisomers of this compound?
- Methodological Answer : Employ chiral catalysts (e.g., Sharpless epoxidation agents) to control stereochemistry. Characterize isomers via NMR (e.g., and coupling constants) and chiral GC/MS. Computational tools like Gaussian can predict spatial configurations and verify experimental outcomes .
Q. How do catalytic processes influence the functionalization of this compound in polymer synthesis?
- Methodological Answer : Transition-metal catalysts (e.g., Pd/C) enable cross-coupling reactions to incorporate aromatic moieties. Study kinetics using in-situ FTIR to monitor ester conversion to amides or ketones. Optimize catalyst loading (0.5–2 mol%) to balance reaction efficiency and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
